Sub-Nanomolar NMDA Receptor Antagonism: A Potency Advantage Over Clinical Adamantane Drugs
2-Adamantan-1-YL-2-aminopropionic acid inhibits human GluN1/GluN2B NMDA receptors with an IC50 of 5.70 nM, as determined by measuring Glu/Gly-stimulated Ca2+ influx in LtK-cells expressing the hNR1a/NR2B receptor [1]. In contrast, the clinically used adamantane derivatives memantine and amantadine exhibit markedly lower potencies, with reported IC50 values of 1.01 ± 0.11 μM and 18.6 ± 0.9 μM, respectively, in neuronal preparations [2] [3]. This represents an approximate 177-fold and 3,263-fold increase in potency, respectively, highlighting a significant quantitative differentiation.
| Evidence Dimension | NMDA receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 5.70 nM (human GluN1/GluN2B) |
| Comparator Or Baseline | Memantine: IC50 = 1.01 μM (rat neurons); Amantadine: IC50 = 18.6 μM (rat hippocampal neurons) |
| Quantified Difference | 177-fold more potent than memantine; 3,263-fold more potent than amantadine |
| Conditions | Target compound: In vitro inhibition of Glu/Gly stimulated Ca2+ influx in LtK-cells expressing hNR1a/NR2B receptor. Comparators: Memantine IC50 at various NMDA concentrations in neurons; Amantadine IC50 in hippocampal neurons. |
Why This Matters
This level of potency at NMDA receptors positions the compound as a more sensitive pharmacological tool for probing NMDA receptor function and as a potential lead for neurodegenerative disease therapeutics requiring high target engagement.
- [1] BindingDB. (2020). BDBM50474799: In vitro inhibition of Glu/Gly stimulated Ca2+ influx in LtK-cells expressing hNR1a/NR2B receptor. View Source
- [2] Parsons, C. G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 34(10), 1239-1258. View Source
- [3] Parsons, C. G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 34(10), 1239-1258. View Source
